2-(3,4-Difluorophenyl)-1-fluoro-6-propylnaphthalene
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Overview
Description
2-(3,4-Difluorophenyl)-1-fluoro-6-propylnaphthalene is an organic compound characterized by the presence of fluorine atoms and a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-difluorophenylboronic acid with a suitable naphthalene derivative under Suzuki-Miyaura cross-coupling conditions . This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)-1-fluoro-6-propylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Difluorophenyl)-1-fluoro-6-propylnaphthalene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)-1-fluoro-6-propylnaphthalene involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid: Another fluorinated compound with a cyclopropane ring.
2-(3,4-Difluorophenyl)thiazole: Contains a thiazole ring instead of a naphthalene core.
Uniqueness
2-(3,4-Difluorophenyl)-1-fluoro-6-propylnaphthalene is unique due to its specific structural features, such as the combination of a naphthalene core with fluorine atoms and a propyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
247924-38-5 |
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Molecular Formula |
C19H15F3 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)-1-fluoro-6-propylnaphthalene |
InChI |
InChI=1S/C19H15F3/c1-2-3-12-4-7-15-13(10-12)5-8-16(19(15)22)14-6-9-17(20)18(21)11-14/h4-11H,2-3H2,1H3 |
InChI Key |
DKWBHFPTCMHAEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1)C(=C(C=C2)C3=CC(=C(C=C3)F)F)F |
Origin of Product |
United States |
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